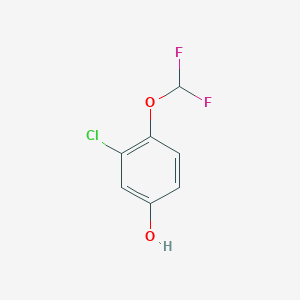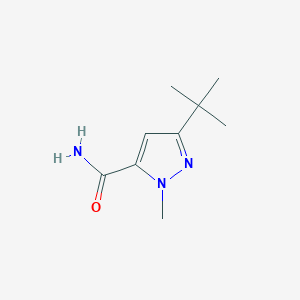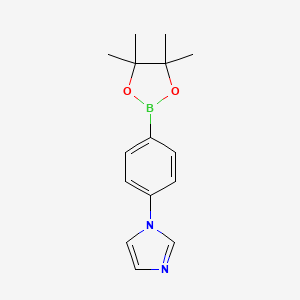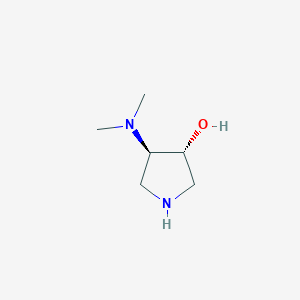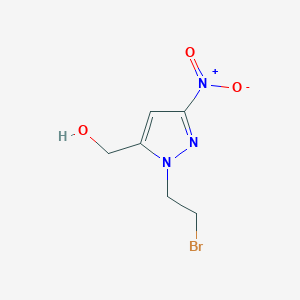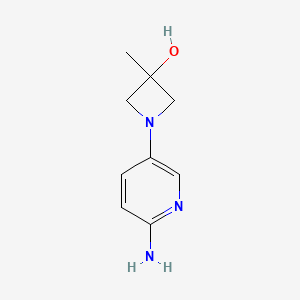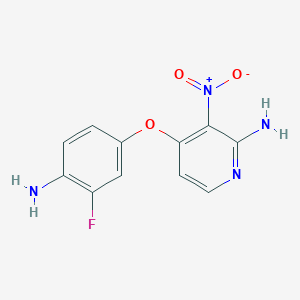
(S)-3-Cyclopropylmorpholine
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación
Cyclopropyl Ring in Drug Development Recent trends in drug development show an increased use of the cyclopropyl ring, due to its unique structural features like coplanarity of carbon atoms and enhanced π-character of C-C bonds. This has led to its incorporation in various drug molecules transitioning from preclinical to clinical stages. The cyclopropyl ring is known to enhance the potency and reduce off-target effects in drug candidates (Talele, 2016).
Conformational Restriction in Bioactive Compounds The use of cyclopropyl derivatives like (S)-3-Cyclopropylmorpholine is effective in restricting the conformation of biologically active compounds. This can lead to improved activity and helps in investigating bioactive conformations. For instance, the creation of chiral cyclopropanes with differentially functionalized carbon substituents has demonstrated significant potential in synthesizing compounds with asymmetric cyclopropane structures (Kazuta et al., 2002).
Role in Enzymatic Biosynthesis of Small-Ring Compounds Cyclopropane, epoxide, and aziridine groups, often found in natural products, exhibit diverse biological activities. The inherent ring strain in compounds like this compound is responsible for their biological activities, making them potent alkylation agents. Understanding the enzymatic biosynthesis of these small-ring compounds is crucial, as they hold potential as therapeutic agents and mechanistic probes in enzyme catalysis (Thibodeaux et al., 2012).
Transition Metal-Catalyzed Ring-Opening Reactions The reactivity of cyclopropenes, like those in this compound, in the presence of transition metal catalysts is significant in organic synthesis. These compounds undergo various transformations, including cyclopropanation and C-H insertion reactions, which are key in synthesizing a wide range of heterocycles and carbocycles (Archambeau et al., 2015).
Morphology Investigations in Pharmaceutical Crystals The study of the morphologies of polymorphs of cyclopropylmethyl derivatives, similar to this compound, is important in pharmaceutical research. These investigations aid in assessing the stabilities of various polymorphs and in comparing the abilities of theoretical methods to reproduce experimental morphologies, which is critical for drug development and optimization (Coombes et al., 2002).
Asymmetric Synthesis of Polysubstituted Cyclopropanes The preparation of enantiomerically enriched cyclopropanes, like this compound, is a key research area in organic synthesis. New methods that involve catalytic and asymmetric direct functionalization of simple achiral three-membered carbocycle precursors have been developed. This approach allows for the synthesis of a variety of polysubstituted cyclopropanes in high diastereo- and enantiomeric ratios (Dian & Marek, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-cyclopropylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFPQNHKRHERBF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728747 | |
| Record name | (3S)-3-Cyclopropylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270264-56-6 | |
| Record name | (3S)-3-Cyclopropylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


